molecular formula C17H15BrClN3S B4285261 3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

Cat. No.: B4285261
M. Wt: 408.7 g/mol
InChI Key: HOKAODJMPVEVJW-UHFFFAOYSA-N
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Description

3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromobenzylthio group, a chlorophenyl group, and an ethyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Bromobenzylthio Group: The bromobenzylthio group can be introduced through a nucleophilic substitution reaction using 3-bromobenzyl chloride and a thiol derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a chlorophenylboronic acid and a suitable palladium catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an ethyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromobenzylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole compound.

    Reduction: Reduced derivatives of the triazole compound.

    Substitution: Substituted derivatives with various functional groups replacing the bromobenzylthio group.

Scientific Research Applications

3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Interfering with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-bromobenzyl)thio]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole: Similar structure with a thienyl group instead of a chlorophenyl group.

    3-[(3-bromobenzyl)thio]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole: Similar structure with a furyl group instead of a chlorophenyl group.

Uniqueness

3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is unique due to the presence of both a bromobenzylthio group and a chlorophenyl group, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN3S/c1-2-22-16(13-6-8-15(19)9-7-13)20-21-17(22)23-11-12-4-3-5-14(18)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKAODJMPVEVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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